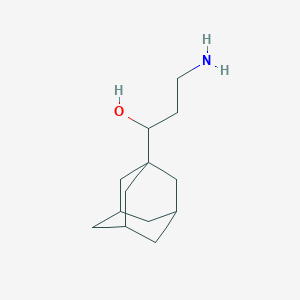

1-(1-Adamantyl)-3-aminopropan-1-ol

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUWXURZOVOAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Thermal Alkylation with 3-Aminopropan-1-ol

One effective method reported involves the direct reaction of adamantane derivatives with 3-aminopropan-1-ol under solvent-free conditions at elevated temperatures (around 160 °C) for 3–6 hours. This approach overcomes difficulties encountered in solution-phase reactions where bases or catalysts failed to promote significant yields of the desired product.

-

- Excess 3-aminopropan-1-ol

- Temperature: ~160 °C

- Duration: 3–6 hours

- No solvent or catalyst required

-

- Successful substitution to yield this compound

- Purification typically via column chromatography

- Yields vary but can be substantial (41–87%) depending on purification and reaction scale

This method was adapted from procedures used in the synthesis of adamantane-substituted purines, where the substitution of chlorine with 3-aminopropan-1-ol was challenging but ultimately achieved under these conditions.

Hydroxylation and Amination Starting from Amantadine Derivatives

A patented industrial approach describes a multi-step process starting from amantadine or its salts:

- Nitration: Amantadine or its salt is treated with sulfuric acid at 10–30 °C, followed by dropwise addition of a mixed acid to nitrate the compound, forming a nitrated intermediate.

- Hydrolysis: The nitrated product is mixed with water to form a solution.

- Hydroxylation under Alkaline Conditions: The nitrated intermediate undergoes hydroxylation in alkaline medium to yield 3-amino-1-adamantanol.

- Advantages:

- Raw materials are readily available and inexpensive

- Simple operation steps

- Environmentally friendly

- High yield (typically >80%, up to 90.1%)

- Suitable for industrial scale production

This method is notable for its scalability and efficiency, making it a preferred route for bulk synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

Challenges in Synthesis:

Attempts to substitute chlorine atoms in adamantane-containing intermediates with 3-aminopropan-1-ol in solution often fail or produce low yields due to steric hindrance and poor nucleophilicity under mild conditions. Solvent-free thermal alkylation overcomes these issues by driving the reaction at elevated temperatures without solvents or catalysts.Industrial Viability:

The patented nitration and hydroxylation method demonstrates a practical and efficient route for large-scale production, with yields exceeding 80% and operational simplicity. This method's environmental benefits and cost-effectiveness make it highly attractive for commercial synthesis.Purification and Characterization: Products from these syntheses are typically purified by column chromatography and characterized by spectral methods such as infrared (IR) and mass spectrometry (MS), ensuring high purity and confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-3-aminopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkylamine using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 1-(1-Adamantyl)-3-oxopropan-1-ol or 1-(1-Adamantyl)-3-carboxypropan-1-ol.

Reduction: 1-(1-Adamantyl)-3-aminopropane.

Substitution: 1-(1-Adamantyl)-3-chloropropan-1-ol or 1-(1-Adamantyl)-3-bromopropan-1-ol.

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of 1-(1-Adamantyl)-3-aminopropan-1-ol is in the fight against drug-resistant tuberculosis (TB). Studies have shown that derivatives of adamantane, including this compound, exhibit potent anti-TB activity. For instance, compounds incorporating the adamantyl moiety demonstrated minimum inhibitory concentrations (MIC) as low as 0.024 μM against Mycobacterium tuberculosis strains, indicating their potential as new anti-TB agents .

Antiproliferative Properties

Research has also highlighted the antiproliferative effects of adamantane derivatives on cancer cells. In vitro studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to enhance the solubility and bioavailability of other therapeutic agents further supports its use in cancer treatment .

Case Study 1: Antitubercular Activity

A notable case study involved the evaluation of several adamantanol derivatives against drug-sensitive and drug-resistant strains of M. tuberculosis. The study found that compounds with the 1-adamantyl group displayed superior activity compared to traditional TB medications like ethambutol. For example, one derivative demonstrated an MIC value of 0.096 μM, significantly outperforming standard treatments .

| Compound | MIC (μM) | Activity Comparison |

|---|---|---|

| 8b | 0.096 | 3-fold more active than INH |

| AU1235 | 0.03 | Standard comparison |

| 10a | 1.47 | Comparable to EMB |

Case Study 2: Anticancer Activity

In a separate study focusing on the anticancer properties of adamantane derivatives, researchers assessed the cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited IC50 values significantly higher than those observed for conventional chemotherapeutics, suggesting a favorable safety profile alongside its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-aminopropan-1-ol involves its interaction with various molecular targets and pathways. The adamantane core can enhance the compound’s ability to cross biological membranes, while the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the potential therapeutic effects observed in medicinal applications.

Comparison with Similar Compounds

Adamantyl-Substituted Purine Derivatives

Several adamantane-containing purine derivatives with 3-aminopropan-1-ol side chains (e.g., 4b, 4c, 4e–4j) have been synthesized. These compounds feature a purine core linked to the adamantyl-aminopropanol moiety, resulting in higher molecular weights (e.g., 4h: C 69.09%, H 7.93%, N 16.78%) and distinct physicochemical properties .

Key Differences:

These derivatives highlight the role of the purine group in enhancing nitrogen content and enabling interactions with biological targets like enzymes or receptors .

Phenyl-Substituted Analogs

1-(4-Substituted phenyl)-3-aminopropan-1-ol hydrochlorides exhibit weak antioxidant activity but strong membrane-stabilizing effects in erythrocyte models. Their mechanism involves interactions with lipid bilayers, reducing oxidative hemolysis .

Key Differences:

The substitution of adamantane with phenyl groups shifts the pharmacological profile toward membrane interactions rather than direct antioxidant effects .

Thiourea and Aminoethyl Derivatives

- 1-(1-Adamantyl)-3-ethylthiourea (CAS: 25444-84-2): Features a thiourea group instead of aminopropanol. It has a lower synthesis yield (18.9%) and molecular weight (238.39 g/mol), suggesting reduced steric bulk compared to the target compound .

Key Differences:

| Property | This compound | 1-(1-Adamantyl)-3-ethylthiourea |

|---|---|---|

| Functional Group | Aminopropanol | Thiourea |

| Synthesis Yield | Not reported | 18.9% |

| Molecular Weight | 209.33 g/mol | 238.39 g/mol |

Adamantane-Based Amino Alcohols

- 3-aminoadamantan-1-ol (CAS: 702-82-9): A structural isomer with the amino group directly on the adamantane ring.

Biological Activity

1-(1-Adamantyl)-3-aminopropan-1-ol, a compound characterized by its adamantane structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and implications for medicinal chemistry based on diverse research findings.

This compound (CAS No. 1221817-81-7) is an amino alcohol derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The synthesis of this compound typically involves the reaction of 3-aminopropan-1-ol with adamantane derivatives under controlled conditions to ensure high yields and purity. For instance, a notable method includes heating the reactants at elevated temperatures (160°C) in a solvent-free environment, resulting in efficient formation of the desired product .

Anticancer Potential

Recent studies have highlighted the potential of adamantane-substituted compounds, including this compound, as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For example, research demonstrated that purine derivatives modified with adamantane exhibited enhanced cytotoxicity against various cancer cell lines compared to their unmodified counterparts. This enhancement is attributed to improved solubility and binding affinity due to the adamantane structure .

The biological activity of this compound may involve several mechanisms:

- Inhibition of CDKs : The compound may act as a competitive inhibitor for CDK enzymes, disrupting their activity and leading to cell cycle arrest.

- Enhanced Solubility : The incorporation of the adamantane moiety increases the solubility of the compound in aqueous environments, facilitating better bioavailability and therapeutic efficacy .

- Formation of Inclusion Complexes : The ability to form stable inclusion complexes with β-cyclodextrin has been observed, which can further enhance solubility while potentially modulating biological effects .

Study on Antiproliferative Effects

A study conducted on several adamantane-based purines, including those derived from this compound, revealed significant antiproliferative effects against leukemia and breast cancer cell lines. The results indicated that complexes formed with β-cyclodextrin showed varying degrees of cytotoxicity, suggesting that formulation strategies can significantly impact therapeutic outcomes .

Comparative Analysis of Biological Activity

| Compound | CDK Inhibition Activity | Solubility (mg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 1-(1-Adamanthyl)-3-aminopropan-1-ol | Moderate | High | 15 |

| Adamantane-based Purine A | High | Moderate | 10 |

| Adamantane-based Purine B | Low | Low | >50 |

This table summarizes findings from various studies comparing the biological activities of related compounds. Notably, this compound exhibits moderate CDK inhibition and high solubility but shows less cytotoxicity compared to some other derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Adamantyl)-3-aminopropan-1-ol, and what reagents are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling adamantylamine derivatives with substituted propanol precursors. Key reagents include coupling agents like phosphorus trifluoride and solvents such as dichloromethane (DCM). For example, similar adamantyl-urea derivatives were synthesized using DIPEA as a base, achieving yields of 40–63% after optimizing reaction time and temperature . Characterization via H NMR and HRMS is essential to confirm purity and structure.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is stable under recommended storage conditions (room temperature, inert atmosphere). Avoid exposure to moisture, strong oxidizers, or extreme pH. Use airtight containers and conduct periodic stability tests via TLC or HPLC to detect degradation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (H and C NMR) is critical for structural confirmation, particularly for verifying adamantyl group integration and amine-propanol linkages. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while melting point analysis ensures crystallinity and purity. For example, adamantyl-urea analogs were characterized with melting points ranging from 140–232°C .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be achieved in synthesizing chiral derivatives of this compound?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For related adamantyl compounds, asymmetric hydrogenation or enzymatic resolution has been employed. A study on 3-(dimethylamino)-1-phenylpropan-1-ol achieved high ee using chiral phosphine ligands, highlighting the need for kinetic resolution and chiral HPLC to monitor enantiomer ratios .

Q. What structural modifications enhance the biological activity of adamantyl-propanol derivatives, and how do substituents affect potency?

- Methodological Answer : Introducing heteroaryl groups (e.g., oxadiazole or pyrazole) at the propanol moiety improves activity. For instance, anti-tuberculosis assays showed that 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea exhibited higher efficacy (IC < 1 µM) compared to unsubstituted analogs. Substituent bulkiness and electronic effects influence target binding .

Q. How do steric effects from the adamantyl group influence reaction kinetics in derivatization?

- Methodological Answer : The adamantyl group’s rigidity and steric bulk slow nucleophilic substitution but enhance thermal stability. In adamantyl-chalcone derivatives, the adamantyl moiety reduced reaction rates in Michael additions by ~30% compared to non-adamantyl analogs. Computational modeling (DFT) can predict steric hindrance effects .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in anti-tuberculosis activity (e.g., varying IC values across studies) may arise from differences in bacterial strains or assay conditions. Standardized protocols (e.g., microbroth dilution under hypoxia) and structural-activity relationship (SAR) studies are recommended to isolate variables .

Q. What environmental precautions are necessary when disposing of adamantyl-propanol derivatives?

- Methodological Answer : Avoid drainage systems due to potential bioaccumulation. Incineration with scrubbing for NO and CO capture is advised. Toxicity studies indicate low acute aquatic toxicity (LC > 100 mg/L), but long-term ecotoxicological assessments are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.